2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol is an organic compound that features a unique combination of functional groups, including an amino group, a fluoroethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylamine with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-fluoroethyl)-3-methylbutanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the fluoroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-fluoroethyl)propan-1-ol
- 2-Amino-2-(2-chloroethyl)-3-methylbutan-1-ol
- 2-Amino-2-(2-bromoethyl)-3-methylbutan-1-ol
Uniqueness
2-Amino-2-(2-fluoroethyl)-3-methylbutan-1-ol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H16FNO |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-amino-2-(2-fluoroethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C7H16FNO/c1-6(2)7(9,5-10)3-4-8/h6,10H,3-5,9H2,1-2H3 |
InChI Key |
YNDWIUYJQVFCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCF)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.